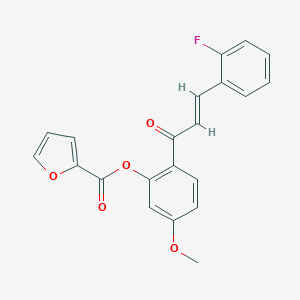![molecular formula C23H24N6O2 B383544 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide CAS No. 663219-12-3](/img/structure/B383544.png)
1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N6O2 and its molecular weight is 416.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Malaria Treatment
TCMDC-124382 has been identified as a potential antimalarial agent. The compound targets the essential malarial kinase PfCLK3, which is crucial for the survival of the malaria parasite, Plasmodium falciparum. By inhibiting this kinase, TCMDC-124382 disrupts the life cycle of the parasite, offering a novel approach to combat malaria, particularly in strains that have developed resistance to other treatments .
Antiproliferative Activity
Research has shown that TCMDC-124382 exhibits antiproliferative activity against certain cancer cell lines, such as MCF-7, a breast cancer cell line. This suggests that the compound could be used in the development of cancer therapies, particularly for tumors that are sensitive to the pathways affected by TCMDC-124382 .
Kinase Selectivity
The compound’s selectivity for PfCLK3 over human kinases makes it an excellent candidate for further development into a therapeutic drug. Its high degree of selectivity reduces the likelihood of off-target effects, which is a significant advantage in drug design .
Covalent Inhibition
TCMDC-124382’s mechanism of action includes the ability to form a covalent bond with the target kinase, leading to irreversible inhibition. This property can be leveraged to create more potent and long-lasting antimalarial drugs .
Structural Basis for Drug Design
The co-crystal structure of TCMDC-124382 with PfCLK3 provides a valuable template for the rational design of new inhibitors. This structural information can be used to improve the efficacy and selectivity of future compounds .
Novel Mechanisms of Action
TCMDC-124382’s unique interaction with PfCLK3 presents a novel mechanism of action that is distinct from current antimalarial drugs. This could be particularly useful in developing treatments that avoid the pitfalls of drug resistance .
Low Toxicity Profile
The compound has demonstrated a low toxicity profile in preliminary studies, which is promising for its development as a safe therapeutic option. This aspect is crucial for ensuring patient safety and compliance .
Cost-Effective Synthesis
The synthesis of TCMDC-124382 involves greener alternatives and low-cost goods, making it a cost-effective option for large-scale production. This is particularly important for making treatments accessible in regions most affected by malaria .
properties
IUPAC Name |
7-butyl-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-3-4-10-28-19(24)17(22(30)26-14-16-8-5-9-25-13-16)12-18-21(28)27-20-15(2)7-6-11-29(20)23(18)31/h5-9,11-13,24H,3-4,10,14H2,1-2H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQUQLYOZWJHRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CN=CC=C3)C(=O)N4C=CC=C(C4=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-2-imino-10-methyl-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B383461.png)

![Diethyl 4-{4-[(2-chlorobenzyl)oxy]anilino}quinoline-3,6-dicarboxylate](/img/structure/B383464.png)

![2-[(3-allyl-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide](/img/structure/B383471.png)
![4-Bromo-2-[3-(2-thienyl)acryloyl]phenyl 2-furoate](/img/structure/B383472.png)
![4-[2-(1,3-dioxo-2-benzo[de]isoquinolinyl)ethyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B383473.png)
![2,3-diphenyl-7-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B383474.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383476.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B383478.png)


![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]benzoate](/img/structure/B383481.png)
![5-Benzoyl-4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-hydroxy-1-methyl-6-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B383484.png)